3,5-diamino-N-carbamoyl-6-chloropyrazine-2-carboxamide
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Overview
Description
3,5-diamino-N-carbamoyl-6-chloropyrazine-2-carboxamide: is a synthetic compound with the molecular formula C6H7ClN6O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diamino-N-carbamoyl-6-chloropyrazine-2-carboxamide typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3,5-diamino-N-carbamoyl-6-chloropyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a starting material for various chemical reactions and pathways .
Biology: Its unique structure allows it to interact with specific biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly for its ability to inhibit certain enzymes and pathways involved in diseases .
Industry: Industrially, the compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,5-diamino-N-carbamoyl-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
- 3,5-diamino-6-chloropyrazine-2-carboxamide
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
- 3,5-diamino-N-carbamimidoyl-6-chloropyrazine-2-carboxamide
Uniqueness: 3,5-diamino-N-carbamoyl-6-chloropyrazine-2-carboxamide is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
Molecular Formula |
C6H7ClN6O2 |
---|---|
Molecular Weight |
230.61 g/mol |
IUPAC Name |
3,5-diamino-N-carbamoyl-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7ClN6O2/c7-2-4(9)12-3(8)1(11-2)5(14)13-6(10)15/h(H4,8,9,12)(H3,10,13,14,15) |
InChI Key |
SJGQTHATNHXXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)NC(=O)N |
Origin of Product |
United States |
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